molecular formula C11H10O4 B11771219 Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

Cat. No.: B11771219
M. Wt: 206.19 g/mol
InChI Key: XVTZPHSRFNSKKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or pathways involved in cell proliferation. The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
  • 4-Hydroxy-3-methylbenzofuran-2-carbohydrazones

Comparison: Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. For example, the ethyl ester variant may have different pharmacokinetic properties, while the carbohydrazone derivative might exhibit distinct biological activities .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H10O4/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5,12H,1-2H3

InChI Key

XVTZPHSRFNSKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC(=C12)O)C(=O)OC

Origin of Product

United States

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